molecular formula C8H7IN2 B1503302 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine CAS No. 1190312-40-3

3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine

Cat. No.: B1503302
CAS No.: 1190312-40-3
M. Wt: 258.06 g/mol
InChI Key: IDSWTOXKAOXKTI-UHFFFAOYSA-N
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Description

3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine is a heterocyclic aromatic organic compound that belongs to the pyrrolopyridine family This compound features a fused pyrrole and pyridine ring system, with an iodine atom at the 3-position and a methyl group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriately substituted pyrrole and pyridine precursors under specific reaction conditions. For example, the compound can be synthesized through the reaction of 7-methyl-1H-pyrrolo[3,2-B]pyridine with iodine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

  • Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.

Major Products Formed: The reactions of this compound can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and coupled products

Scientific Research Applications

3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine has found applications in several scientific research areas:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.

  • Medicine: The compound has shown potential as a lead compound in drug discovery, particularly in the development of anticancer and anti-inflammatory agents.

  • Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial applications.

Mechanism of Action

3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine is structurally similar to other pyrrolopyridine derivatives, such as 3-iodo-5-methyl-1H-pyrrolo[2,3-B]pyridine and 1H-pyrrolo[2,3-B]pyridine. These compounds share the pyrrolopyridine core but differ in the position and type of substituents. The unique combination of iodine and methyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound in research and industry.

Comparison with Similar Compounds

  • 3-Iodo-5-methyl-1H-pyrrolo[2,3-B]pyridine

  • 1H-pyrrolo[2,3-B]pyridine

  • 3-Iodo-1H-pyrrolo[2,3-B]pyridine

  • 7-Methyl-1H-pyrrolo[3,2-B]pyridine

This comprehensive overview highlights the significance of 3-Iodo-7-methyl-1H-pyrrolo[3,2-B]pyridine in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

3-iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-10-8-6(9)4-11-7(5)8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSWTOXKAOXKTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)C(=CN2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696610
Record name 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190312-40-3
Record name 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190312-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-7-methyl-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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